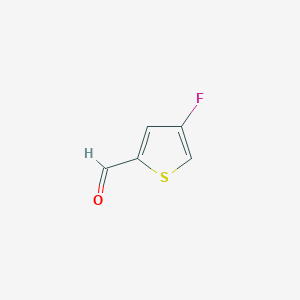

4-Fluorothiophene-2-carbaldehyde

Description

Propriétés

IUPAC Name |

4-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWOXRNFSSSREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617594 | |

| Record name | 4-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-71-3 | |

| Record name | 4-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorothiophene-2-carbaldehyde: Physicochemical Properties and Synthetic Insights for Drug Discovery Professionals

Introduction: The Emerging Role of Fluorinated Thiophenes in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery for modulating metabolic stability, binding affinity, and lipophilicity. Thiophene moieties, recognized as privileged pharmacophores, are present in numerous FDA-approved drugs.[1] The strategic placement of a fluorine atom onto the thiophene ring, as seen in 4-Fluorothiophene-2-carbaldehyde, creates a unique chemical entity with considerable potential for the synthesis of novel therapeutic agents. This guide focuses on the core physicochemical properties of 4-Fluorothiophene-2-carbaldehyde, with a primary emphasis on its molecular weight, and provides insights into its synthetic pathways and broader applications in pharmaceutical research.

Core Physicochemical Properties of 4-Fluorothiophene-2-carbaldehyde

A precise understanding of a molecule's physicochemical properties is foundational to its application in research and development. The key identifier for any chemical compound is its molecular weight, which is derived from its chemical formula.

Molecular Formula and Weight

The chemical formula for 4-Fluorothiophene-2-carbaldehyde is determined by the substitution of a fluorine atom for a hydrogen atom at the 4-position of the parent compound, thiophene-2-carbaldehyde. The chemical formula for thiophene-2-carbaldehyde is C₅H₄OS.[2] Therefore, the chemical formula for 4-Fluorothiophene-2-carbaldehyde is C₅H₃FOS .

The molecular weight is calculated from the sum of the atomic weights of the constituent atoms:

-

Carbon (C): 5 x 12.011 u = 60.055 u

-

Hydrogen (H): 3 x 1.008 u = 3.024 u

-

Fluorine (F): 1 x 18.998 u = 18.998 u

-

Oxygen (O): 1 x 15.999 u = 15.999 u

-

Sulfur (S): 1 x 32.06 u = 32.06 u

Calculated Molecular Weight = 130.136 g/mol

This fundamental value is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

Comparative Physicochemical Data

To provide context, the following table compares the molecular weight and formula of 4-Fluorothiophene-2-carbaldehyde with its parent compound and other substituted analogs.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15[3] |

| 4-Fluorothiophene-2-carbaldehyde | C₅H₃FOS | 130.136 |

| 4-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.18 |

| 4-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05[4] |

Synthesis and Reactivity Profile

The synthesis of substituted thiophene-2-carbaldehydes can be achieved through various established organic chemistry methodologies. While specific protocols for 4-Fluorothiophene-2-carbaldehyde are not extensively detailed in publicly available literature, logical synthetic routes can be extrapolated from known reactions for analogous compounds.

General Synthetic Approach: Vilsmeier-Haack Reaction

A common method for the formylation of thiophenes is the Vilsmeier-Haack reaction.[5] This reaction introduces an aldehyde group onto an activated aromatic ring. The synthesis of 4-Fluorothiophene-2-carbaldehyde would likely commence with a suitable fluorinated thiophene precursor.

Caption: Proposed Vilsmeier-Haack synthesis of 4-Fluorothiophene-2-carbaldehyde.

Experimental Protocol: A Representative Vilsmeier-Haack Formylation

The following is a generalized protocol for the formylation of a thiophene derivative, which can be adapted for the synthesis of 4-Fluorothiophene-2-carbaldehyde.

Materials:

-

3-Fluorothiophene (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium acetate solution

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM in an ice bath.

-

Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature below 10°C. This forms the Vilsmeier reagent in situ.

-

Stir the mixture for 30-60 minutes at low temperature.

-

Add a solution of 3-Fluorothiophene in DCM dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

-

Neutralize the solution by the slow addition of a saturated sodium acetate solution.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 4-Fluorothiophene-2-carbaldehyde.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The presence of a characteristic aldehyde proton signal in the ¹H NMR spectrum (typically around δ 9-10 ppm) and a carbonyl stretch in the FT-IR spectrum (around 1650-1700 cm⁻¹) would be indicative of a successful formylation.

Applications in Drug Discovery and Materials Science

Thiophene-2-carbaldehyde and its derivatives are versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.

Pharmaceutical Scaffolding

The aldehyde functionality of 4-Fluorothiophene-2-carbaldehyde is a reactive handle for a variety of chemical transformations, including:

-

Reductive amination: To form substituted amines.

-

Wittig reaction: To create carbon-carbon double bonds.

-

Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.[6]

These reactions enable the incorporation of the 4-fluorothiophene moiety into larger, more complex molecular architectures, a common practice in the development of new drug candidates. Thiophene-containing compounds have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The presence of the fluorine atom can further enhance these properties.

Materials Science

Derivatives of thiophene are key components in the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). The polymerization of thiophene-2-carbaldehyde derivatives can lead to the formation of functional polymers with interesting electronic and optical properties.[8][9]

Caption: Synthetic utility of 4-Fluorothiophene-2-carbaldehyde.

Safety and Handling

General Hazards of Thiophene-2-carbaldehydes:

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-Fluorothiophene-2-carbaldehyde, with a molecular weight of 130.136 g/mol , represents a valuable and versatile building block for medicinal chemists and materials scientists. Its unique combination of a reactive aldehyde group, a pharmaceutically relevant thiophene core, and a modulating fluorine atom makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic and technological applications. A thorough understanding of its physicochemical properties, coupled with established synthetic methodologies for related compounds, provides a solid foundation for its effective utilization in research and development.

References

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

Chem-Impex. 4-méthylthiophène-2-carboxaldéhyde. [Link]

-

Thermo Fisher Scientific. Thiophene-2-carboxaldehyde, 98+%. [Link]

- Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. [Link]

-

Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link]

-

PubChem. 4-Bromothiophene-2-carbaldehyde. [Link]

- S. P. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology, 148-154.

- Rauf, A., Shah, S. A. A., Badshah, S. L., & Khan, H. (2013).

- Ali, M. A., Ismail, N. S. M., Choon, T. S., & Yoon, Y. K. (2023).

-

ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... [Link]

- da Silva, A. B., et al. (2022). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry.

-

ResearchGate. (2022). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. [Link]

- Neacsu, A., Badiceanu, C., Stoicescu, C., & Chihaia, V. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 27.

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Snegirev, A. V., & Zonov, Y. V. (2014). ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform, 45(32).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. journalskuwait.org [journalskuwait.org]

- 9. researchgate.net [researchgate.net]

4-Fluorothiophene-2-carbaldehyde physical properties

An In-Depth Technical Guide to 4-Fluorothiophene-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorothiophene-2-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and established synthetic methodologies to offer a robust profile. We present a detailed, plausible synthetic route, predict its physicochemical and spectral properties based on established principles, and discuss its potential applications. This document serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this valuable chemical building block.

Introduction: The Significance of Fluorinated Thiophenes

Thiophene-2-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional organic materials. The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs. The introduction of a fluorine atom into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. Consequently, the strategic incorporation of fluorine into heterocyclic scaffolds like thiophene is a widely employed strategy in modern drug discovery.[1] 4-Fluorothiophene-2-carbaldehyde, therefore, represents a valuable, yet under-documented, building block for creating novel chemical entities with potentially superior properties.

Physicochemical Properties: A Comparative Overview

| Property | Thiophene-2-carbaldehyde | 4-Bromothiophene-2-carbaldehyde | 4-Methylthiophene-2-carbaldehyde | 4-Fluorothiophene-2-carbaldehyde (Predicted) |

| CAS Number | 98-03-3[2] | 18791-75-8[3] | 6030-36-0[4] | Not assigned |

| Molecular Formula | C₅H₄OS | C₅H₃BrOS | C₆H₆OS | C₅H₃FOS |

| Molecular Weight | 112.15 g/mol [2] | 191.04 g/mol [3] | 126.18 g/mol [4] | 130.14 g/mol |

| Boiling Point | 198 °C[2] | 114-115 °C at 11 mmHg | 88-92 °C at 5 mmHg[4] | Lower than 4-bromo analog |

| Melting Point | <10 °C[5] | 44-48 °C | Liquid at RT | Likely a low-melting solid or liquid |

| Density | 1.2 g/mL at 25 °C[2] | Not available | 1.025 g/mL at 25 °C[4] | ~1.3-1.4 g/mL |

| Refractive Index | n20/D 1.591[5] | Not available | n20/D 1.578[4] | ~1.55-1.57 |

| Appearance | Colorless to pale yellow liquid[2] | Crystalline powder[3] | Colorless to red to green clear liquid | Colorless to pale yellow liquid or solid |

| Solubility | Insoluble in water; soluble in most organic solvents.[3][5] | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |

Synthesis of 4-Fluorothiophene-2-carbaldehyde

The most logical and efficient synthesis of 4-Fluorothiophene-2-carbaldehyde involves the formylation of 3-fluorothiophene. This can be achieved through lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Synthesis of the Precursor: 3-Fluorothiophene

A reliable synthesis of 3-fluorothiophene has been reported and proceeds in four steps with a good overall yield. The key step is the introduction of the fluorine atom via a Schiemann reaction.

Proposed Protocol for the Formylation of 3-Fluorothiophene

The following protocol describes the synthesis of 4-Fluorothiophene-2-carbaldehyde via lithiation of 3-fluorothiophene and subsequent reaction with DMF. This method is well-precedented for the formylation of thiophenes. The lithiation is expected to occur regioselectively at the 2-position, which is the most acidic position adjacent to the sulfur atom and activated by the electron-withdrawing fluorine atom at the 3-position.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Lithiation: To the cooled THF, add 3-fluorothiophene (1.0 equivalent) via syringe. Then, add n-butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the 4-fluoro-2-lithiothiophene intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-Fluorothiophene-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 4-Fluorothiophene-2-carbaldehyde would be confirmed by standard spectroscopic methods. The following are the predicted key features:

-

¹H NMR:

-

An aldehydic proton singlet between δ 9.8 and 10.0 ppm.

-

Two doublets for the thiophene ring protons. The proton at the 5-position will likely appear downfield (around δ 7.8-8.0 ppm) and show coupling to the fluorine atom. The proton at the 3-position will appear further upfield (around δ 7.2-7.4 ppm) and will also show coupling to the fluorine.

-

-

¹³C NMR:

-

The aldehyde carbonyl carbon will be observed around δ 180-185 ppm.

-

Four distinct signals for the thiophene ring carbons, with their chemical shifts influenced by the fluorine and aldehyde substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

-

¹⁹F NMR:

-

A single resonance for the fluorine atom, likely appearing as a doublet of doublets due to coupling with the two adjacent thiophene protons.

-

-

Infrared (IR) Spectroscopy:

-

A strong carbonyl (C=O) stretching band for the aldehyde group, expected around 1670-1690 cm⁻¹.

-

C-F stretching vibrations, typically in the range of 1000-1300 cm⁻¹.

-

C-H and C=C stretching and bending vibrations characteristic of the thiophene ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 130.0, corresponding to the molecular formula C₅H₃FOS.

-

Safety, Handling, and Storage

-

Safety: 4-Fluorothiophene-2-carbaldehyde should be handled with care. Based on data for analogous compounds like 4-bromothiophene-2-carbaldehyde, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Applications in Research and Drug Development

4-Fluorothiophene-2-carbaldehyde is a versatile intermediate for the synthesis of more complex molecules. Its aldehyde functionality allows for a wide range of transformations, including:

-

Reductive amination to form substituted aminomethylthiophenes.

-

Wittig and Horner-Wadsworth-Emmons reactions to generate vinylthiophenes.

-

Condensation reactions with active methylene compounds.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

These transformations open up pathways to novel fluorinated thiophene derivatives for screening as potential drug candidates in various therapeutic areas, including oncology, infectious diseases, and neurology. In materials science, this compound can serve as a building block for the synthesis of organic semiconductors, dyes, and polymers with tailored electronic and photophysical properties.

Conclusion

While direct experimental data on 4-Fluorothiophene-2-carbaldehyde remains scarce in the public domain, this technical guide provides a comprehensive and scientifically grounded overview of its synthesis, predicted properties, and potential applications. By leveraging data from analogous compounds and established synthetic methodologies, researchers can confidently approach the synthesis and utilization of this valuable fluorinated building block in their research and development endeavors.

References

- Gronowitz, S., & Bugge, A. (1969). Thiophene Analogues of Indene. II. On the Synthesis of 4H-Indeno[1,2-b]thiophene and 8H-Indeno[2,1-b]thiophene. Acta Chemica Scandinavica, 23, 2187-2197.

-

Wikipedia. (2023, November 13). Thiophene-2-carboxaldehyde. Retrieved January 28, 2026, from [Link]

- Ali, S., Rasool, N., Ullah, A., et al. (2013).

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved January 28, 2026, from [Link]

- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.

- Al-Masri, H. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

-

Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved January 28, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Common Conditions: Formylation. Retrieved January 28, 2026, from [Link]

- Synthesis. (2004). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2004(15), 2561-2563.

- Taylor & Francis Online. (1997). A CONVENIENT SYNTHESIS OF 3-FLUOROTHIOPHENE-2-CARBOXYLIC ACID.

- Beilstein Journals. (2008). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 4, 13.

- Sharma, P., & Kumar, V. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1646-1678.

Sources

- 1. rsc.org [rsc.org]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluorothiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

An authoritative guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-Fluorothiophene-2-carbaldehyde, a key building block in medicinal chemistry.

Introduction: The Emerging Role of Fluorinated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated scaffolds, fluorinated thiophenes have garnered significant attention due to the thiophene ring's prevalence in numerous approved drugs and its capacity to act as a versatile bioisostere for other aromatic systems. 4-Fluorothiophene-2-carbaldehyde, with its IUPAC name 4-Fluorothiophene-2-carbaldehyde , stands out as a particularly valuable synthetic intermediate. This guide provides a detailed exploration of its synthesis, chemical properties, and diverse applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of 4-Fluorothiophene-2-carbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Fluorothiophene-2-carbaldehyde | Internal |

| Molecular Formula | C₅H₃FOS | Internal |

| Molecular Weight | 130.14 g/mol | |

| CAS Number | 32431-71-3 | |

| Appearance | Likely a colorless to yellow liquid | Inferred from related compounds |

Note: Some physical properties are inferred from structurally similar compounds due to limited direct data for 4-Fluorothiophene-2-carbaldehyde.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The aldehyde proton will appear as a singlet further downfield. The coupling constants between the ring protons will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals: four for the thiophene ring carbons and one for the carbonyl carbon of the aldehyde. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. C-F stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 4-Fluorothiophene-2-carbaldehyde: A Strategic Approach

The synthesis of 4-Fluorothiophene-2-carbaldehyde can be strategically achieved through the formylation of a 3-fluorothiophene precursor. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a suitable choice for this transformation.[1][2][3]

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic species then attacks the electron-rich thiophene ring.

In the case of 3-substituted thiophenes, the regioselectivity of electrophilic substitution is a critical consideration. The fluorine atom at the 3-position is an ortho-, para-directing deactivator. However, in the context of the thiophene ring, electrophilic attack is strongly favored at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation. Given the steric hindrance at the C2 position adjacent to the fluorine substituent, formylation is expected to occur predominantly at the C5 position. However, to obtain the desired 4-fluoro-2-carbaldehyde isomer, the starting material must be 3-fluorothiophene, where the electrophilic attack will preferentially occur at the adjacent C2 position.

Figure 1: A simplified workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of thiophenes and should be optimized for the specific substrate, 3-fluorothiophene.

Materials:

-

3-Fluorothiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Vilsmeier Reagent Formation: To the flask, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 3-fluorothiophene in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-fluorothiophene-2-carbaldehyde.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with the predicted spectra.

Applications in Drug Discovery and Organic Synthesis

4-Fluorothiophene-2-carbaldehyde is a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The aldehyde functionality serves as a handle for a wide array of chemical transformations.

Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Coupling

A prominent application is its potential conversion to a bromo- or iodo-derivative, which can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents at the 4-position. This approach has been successfully employed to synthesize a series of 4-arylthiophene-2-carbaldehydes, which have been investigated for their biological activities.

Figure 2: Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-arylthiophene-2-carbaldehydes.

Other Synthetic Transformations

The aldehyde group of 4-fluorothiophene-2-carbaldehyde can participate in a variety of other important reactions, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Reductive amination: To synthesize amines.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Condensation reactions: With various nucleophiles to form a wide range of heterocyclic systems.

These transformations open up avenues for the creation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluorothiophene-2-carbaldehyde.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated. [cite: Derthon MSDS]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Fluorothiophene-2-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a reactive aldehyde handle and a fluorinated thiophene core provides a gateway to a wide array of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the unique properties of this important synthetic intermediate.

References

-

Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science Ltd.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...

- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

- Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. SYNTHESIS, 2008(15), 2333–2336.

- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025). Beilstein Journal of Organic Chemistry, 21, 1485-1496.

- Fluorinated Thiophenes and Their Analogues. (n.d.).

- Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides. (2022). Journal of the American Chemical Society.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). Molecules, 18(12), 14837–14854.

-

2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021).

- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (n.d.).

- 1H NMR of methyl thiophene-2-carboxyl

- Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting m

- Supporting Inform

- Process for production of 2-thiophene aldehydes. (n.d.).

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Advances, 10(8), 4567–4631.

-

2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Sources

Spectroscopic data of 4-Fluorothiophene-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 4-Fluorothiophene-2-carbaldehyde

Abstract

4-Fluorothiophene-2-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a fluorinated building block, it offers unique electronic properties that can be leveraged in the design of novel pharmaceuticals and organic electronics. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data for 4-Fluorothiophene-2-carbaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of these spectra, offering field-proven insights into the correlation between molecular structure and spectral features. Furthermore, this document outlines validated, step-by-step protocols for data acquisition, ensuring researchers can reliably characterize this compound.

Introduction: The Significance of Fluorinated Thiophenes

Thiophene and its derivatives are foundational scaffolds in numerous marketed drugs, including the anticoagulant Rivaroxaban and the anti-cancer agent Raltitrexed[1]. The introduction of a fluorine atom onto the thiophene ring, as in 4-Fluorothiophene-2-carbaldehyde, imparts profound changes to the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can modulate a compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. The aldehyde functional group further serves as a versatile chemical handle for a wide array of synthetic transformations, such as condensation reactions to form Schiff bases or Knoevenagel condensations to build more complex molecular architectures[2].

Therefore, precise and unambiguous characterization of this molecule is a critical first step in any research and development pipeline. This guide serves as an authoritative reference for that purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Fluorothiophene-2-carbaldehyde in solution. The analysis involves ¹H, ¹³C, and ¹⁹F NMR to probe the different magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For 4-Fluorothiophene-2-carbaldehyde, we expect three distinct signals: one for the aldehyde proton and two for the protons on the thiophene ring.

-

Aldehyde Proton (H-formyl): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet far downfield, often around δ 9.8-10.0 ppm[2][3].

-

Thiophene Ring Protons (H3 and H5): The fluorine atom at the C4 position and the aldehyde at the C2 position create distinct electronic environments for the remaining two protons on the ring.

-

H5: This proton is adjacent to the sulfur atom and coupled to the fluorine at C4. It is expected to appear as a doublet due to coupling with the fluorine atom (JH5-F4).

-

H3: This proton is adjacent to the aldehyde group and is also coupled to the fluorine at C4. It will appear as a doublet due to this coupling (JH3-F4).

-

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-formyl | ~9.85 | s (singlet) | - | Deshielded proton of the aldehyde group. |

| H5 | ~7.80 | d (doublet) | ³JH5-F4 ≈ 2-4 Hz | Influenced by the electron-withdrawing aldehyde and coupled to fluorine. |

| H3 | ~7.20 | d (doublet) | ³JH3-F4 ≈ 4-6 Hz | Influenced by the adjacent aldehyde and coupled to fluorine. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. The presence of fluorine introduces characteristic carbon-fluorine coupling constants (JC-F), which are invaluable for unambiguous signal assignment.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the 180-190 ppm range[4].

-

Thiophene Ring Carbons:

-

C4 (Carbon bearing Fluorine): This carbon will show a very large coupling constant with the directly attached fluorine (¹JC4-F), typically >250 Hz. This large splitting is a definitive diagnostic feature.

-

C2, C3, C5: These carbons will exhibit smaller couplings to the fluorine atom over two or three bonds (²JC-F, ³JC-F), aiding in their assignment.

-

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C=O | ~185 | d (doublet) | ³JC(O)-F4 ≈ 3-5 Hz | Typical aldehyde carbonyl chemical shift. |

| C4 | ~165 | d (doublet) | ¹JC4-F ≈ 250-260 Hz | Directly attached to fluorine, causing a large downfield shift and a very large coupling constant[5]. |

| C2 | ~145 | d (doublet) | ³JC2-F4 ≈ 2-4 Hz | Carbon bearing the aldehyde group. |

| C5 | ~130 | d (doublet) | ²JC5-F4 ≈ 20-25 Hz | Carbon adjacent to both sulfur and the fluorinated carbon. |

| C3 | ~120 | d (doublet) | ²JC3-F4 ≈ 8-12 Hz | Carbon adjacent to both the aldehyde-bearing carbon and the fluorinated carbon. |

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is highly sensitive and provides a direct method to confirm the presence and environment of fluorine atoms. With a wide chemical shift range, it is an excellent tool for structural verification[6][7]. For 4-Fluorothiophene-2-carbaldehyde, a single signal is expected. The chemical shift provides information about the electronic environment, and the multiplicity reveals couplings to nearby protons.

Table 3: Predicted ¹⁹F NMR Spectral Data (CDCl₃)

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|

| F4 | -110 to -130 | dd (doublet of doublets) | ³JF4-H3 ≈ 4-6 Hz, ³JF4-H5 ≈ 2-4 Hz | Typical range for fluorine on an electron-deficient aromatic ring. Coupled to both H3 and H5. |

Experimental Workflow for NMR Data Acquisition

A robust and reproducible workflow is essential for acquiring high-quality spectroscopic data.

Caption: Correlation map of molecular structure to key spectral data.

Conclusion

The spectroscopic characterization of 4-Fluorothiophene-2-carbaldehyde is straightforward when a multi-technique approach is employed. ¹H, ¹³C, and ¹⁹F NMR collectively provide an unambiguous assignment of the molecular structure, with characteristic chemical shifts and coupling patterns serving as definitive fingerprints. IR spectroscopy rapidly confirms the presence of key aldehyde and C-F functional groups, while mass spectrometry validates the molecular weight and elemental composition. The data and protocols presented in this guide offer a comprehensive and self-validating framework for researchers, ensuring the confident identification and quality control of this valuable synthetic building block.

References

- ChemicalBook. (n.d.). 4-Bromothiophene-2-carboxaldehyde(18791-75-8) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives.

- Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- ResearchGate. (n.d.). 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde).

- Kuwait Journal of Science. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.

- Supporting Information. (n.d.). 4.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Supporting Information. (n.d.). 3.

- PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....

- PubChem. (n.d.). 2-Thiophenecarboxaldehyde.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum.

- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....

- ResearchGate. (n.d.). IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl)....

- Unknown Source. (n.d.). 13C NMR Spectroscopy.

- Unknown Source. (n.d.). 19Flourine NMR.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- PMC - NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (n.d.). F-19 NMR: a valuable tool for studying biological events.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

The Synthetic Chemist's Compass: A Reactivity Profile of 4-Fluorothiophene-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluorinated Heterocycle

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity and relatively small size—can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. Within this context, 4-Fluorothiophene-2-carbaldehyde emerges as a heterocyclic building block of significant interest. This guide provides a comprehensive technical overview of its reactivity profile, offering field-proven insights and actionable protocols to empower researchers in leveraging this compound's synthetic potential. Thiophene derivatives, in general, are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom at the 4-position, coupled with the versatile carbaldehyde functional group at the 2-position, creates a molecule with a nuanced and valuable reactivity pattern.

Molecular Structure and Electronic Landscape

The reactivity of 4-Fluorothiophene-2-carbaldehyde is dictated by the interplay of its constituent parts: the aromatic thiophene ring, the strongly electron-withdrawing fluorine atom, and the electrophilic carbaldehyde group. The fluorine atom exerts a powerful inductive (-I) effect, withdrawing electron density from the thiophene ring and influencing the reactivity of all positions. This deactivation is somewhat counteracted by the lone pairs on the fluorine, which can participate in resonance (+M effect), though this is generally weaker than the inductive effect for halogens. The carbaldehyde group is also strongly electron-withdrawing and deactivates the ring towards electrophilic attack, while its carbonyl carbon is a prime target for nucleophiles.

Synthesis of 4-Fluorothiophene-2-carbaldehyde: A Practical Approach

The most direct and industrially scalable route to 4-Fluorothiophene-2-carbaldehyde is the Vilsmeier-Haack formylation of 3-Fluorothiophene.[1][2] This reaction introduces the formyl group predominantly at the C2 position, which is the most activated position adjacent to the sulfur atom.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Fluorothiophene

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where a chloroinium ion (the "Vilsmeier reagent") acts as the electrophile.[3] The thiophene ring, even when deactivated by the fluorine atom, is sufficiently electron-rich to attack this electrophile. The reaction's regioselectivity is governed by the directing effect of the sulfur atom, which stabilizes the intermediate cation most effectively when attack occurs at the C2 position.

Materials:

-

3-Fluorothiophene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 3-Fluorothiophene (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4-Fluorothiophene-2-carbaldehyde.

Diagram: Synthesis of 4-Fluorothiophene-2-carbaldehyde

Caption: Vilsmeier-Haack formylation of 3-Fluorothiophene.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. The electron-withdrawing nature of the 4-fluoro-2-thienyl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reductive Amination

Reductive amination with primary or secondary amines provides a straightforward route to substituted aminomethylthiophenes, which are valuable scaffolds in medicinal chemistry.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene with high predictability.[4] The use of stabilized or non-stabilized ylides can control the stereochemical outcome of the resulting double bond.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Causality: The Wittig reaction proceeds via the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This intermediate fragments to yield the alkene and triphenylphosphine oxide. The strong P=O bond formation is the driving force for this reaction.

Materials:

-

4-Fluorothiophene-2-carbaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add benzyltriphenylphosphonium chloride (1.1 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should change, indicating ylide formation.

-

Cool the reaction mixture back to 0°C and add a solution of 4-Fluorothiophene-2-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.

Diagram: Key Reactions of the Aldehyde Group

Caption: Synthetic transformations of the carbaldehyde group.

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to α,β-unsaturated systems.[5] These products are valuable Michael acceptors and precursors for more complex heterocyclic structures.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Causality: This reaction is a base-catalyzed condensation. A weak base deprotonates the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Materials:

-

4-Fluorothiophene-2-carbaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-Fluorothiophene-2-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by the formation of a precipitate.

-

If no precipitate forms, gently heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure condensed product.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into other important classes of thiophene derivatives.

-

Oxidation: Mild oxidizing agents such as sodium chlorite (NaClO₂) or more classical reagents like potassium permanganate (KMnO₄) can be employed to convert the aldehyde to 4-fluorothiophene-2-carboxylic acid.

-

Reduction: Sodium borohydride (NaBH₄) is a convenient and selective reagent for the reduction of the aldehyde to 4-fluorothiophen-2-yl)methanol.[6]

Reactivity of the Thiophene Ring

The thiophene ring in 4-Fluorothiophene-2-carbaldehyde is electron-deficient due to the presence of two strong electron-withdrawing groups. This significantly impacts its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution

The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging. The fluorine at C4 and the formyl group at C2 deactivate the ring, and any substitution would be expected to occur at the C5 position, which is the least deactivated position. Harsh reaction conditions would likely be required.

Nucleophilic Aromatic Substitution

While fluorine is generally not a good leaving group in nucleophilic aromatic substitution (SNA_r) on electron-rich rings, the presence of the strongly electron-withdrawing formyl group at C2 and the inherent activation of the thiophene ring can facilitate SNA_r reactions at the C4 position with strong nucleophiles.

Cross-Coupling Reactions

While the C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions, the other positions on the thiophene ring can be functionalized. For instance, if a bromo or iodo substituent were present at the C5 position, it would readily undergo Suzuki, Stille, or other cross-coupling reactions, providing a pathway to more complex substituted thiophenes. A study on the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids has shown moderate to excellent yields, demonstrating the feasibility of such transformations on this scaffold.[7]

Data Presentation

Table 1: Spectroscopic Data of a Related Compound: 4-Bromothiophene-2-carbaldehyde

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | 9.85 (s, 1H, CHO), 7.80 (d, 1H, H-5), 7.65 (d, 1H, H-3) |

| ¹³C NMR (CDCl₃) | 182.5 (CHO), 143.0 (C-2), 136.0 (C-5), 128.0 (C-3), 115.0 (C-4) |

| IR (neat) | 1670 (C=O stretch), 3100 (C-H aromatic stretch) |

Note: The spectroscopic data for 4-fluorothiophene-2-carbaldehyde is expected to be similar, with the key difference being the presence of C-F couplings in the ¹³C and ¹H NMR spectra.

Conclusion

4-Fluorothiophene-2-carbaldehyde is a highly valuable and versatile building block for organic synthesis. Its reactivity is characterized by the electrophilic nature of the aldehyde and the electron-deficient thiophene ring. The aldehyde group readily undergoes a variety of transformations, including Wittig reactions, Knoevenagel condensations, and redox manipulations. The thiophene ring, while deactivated towards electrophilic attack, presents opportunities for nucleophilic substitution and, with further functionalization, cross-coupling reactions. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize 4-Fluorothiophene-2-carbaldehyde in the development of novel molecules for a range of applications, from pharmaceuticals to advanced materials.

References

-

Molecules. 2013 Nov 27;18(12):14711-33. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87792, 4-Bromothiophene-2-carbaldehyde. Retrieved January 28, 2026 from [Link].

-

Wikipedia contributors. (2023, December 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Wikipedia contributors. (2023, November 29). Thiophene. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Wikipedia contributors. (2023, December 19). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved January 28, 2026, from [Link]

-

Wikipedia contributors. (2023, October 26). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

- Patents.google.com. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Retrieved January 28, 2026, from [Link]

-

Wikipedia contributors. (2023, December 19). Thiophene-2-carboxaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 5. reddit.com [reddit.com]

- 6. journalskuwait.org [journalskuwait.org]

- 7. researchgate.net [researchgate.net]

Electronic properties of 4-Fluorothiophene-2-carbaldehyde

An In-Depth Technical Guide to the Electronic Properties of 4-Fluorothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the electronic properties of 4-Fluorothiophene-2-carbaldehyde, a molecule of significant interest in medicinal chemistry and materials science. While experimental data for this specific compound is not extensively documented, this paper constructs a robust predictive framework based on fundamental principles of physical organic chemistry. We delve into a detailed computational investigation using Density Functional Theory (DFT) and outline a complete suite of experimental protocols for the validation of these theoretical findings. This document is intended to serve as a roadmap for researchers investigating the synthesis, characterization, and application of novel substituted thiophenes, bridging the gap between theoretical prediction and empirical validation.

Theoretical Framework: Unpacking the Electronic Landscape

The electronic character of 4-Fluorothiophene-2-carbaldehyde is dictated by the interplay of the thiophene ring's inherent aromaticity and the potent electronic effects of its substituents: a fluorine atom at the 4-position and a carbaldehyde group at the 2-position.

The Thiophene Core

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the ring. This electron-rich nature makes thiophene and its derivatives important building blocks in various applications, from pharmaceuticals to organic electronics.[1]

The Influence of Substituents

The electronic properties of the thiophene ring are significantly modulated by the attached functional groups.

-

Carbaldehyde Group (-CHO) at the 2-position: The aldehyde group is a strong electron-withdrawing group. It exerts its influence through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the thiophene ring through the sigma bonds.

-

Resonance Effect (-M): The carbonyl group can delocalize the π-electrons of the thiophene ring onto the oxygen atom, further depleting the ring of electron density. This effect is particularly pronounced when the substituent is at the 2- or 5-position of the thiophene ring.

-

-

Fluorine Atom (-F) at the 4-position: The electronic contribution of fluorine is more nuanced, exhibiting a dual nature.[2]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which stabilizes molecular orbitals.[3]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the thiophene ring, a resonance-donating effect.[3]

-

In most aromatic systems, the inductive effect of halogens outweighs their resonance effect. Therefore, the fluorine atom in 4-Fluorothiophene-2-carbaldehyde is expected to act as a net electron-withdrawing group, albeit with some resonance-based electron donation that can subtly influence electron distribution.[2][3]

Predicted Electronic Structure and Frontier Molecular Orbitals (FMOs)

The combined influence of the strongly electron-withdrawing carbaldehyde group and the electronegative fluorine atom is predicted to have a profound impact on the molecule's Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Energy: The significant electron withdrawal will lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to unsubstituted thiophene.

-

LUMO Energy: Similarly, the LUMO energy will be substantially lowered, making the molecule more readily reduced.

-

HOMO-LUMO Gap: The extent to which the HOMO and LUMO are stabilized will determine the HOMO-LUMO energy gap. A smaller gap is generally indicative of higher chemical reactivity and a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

Computational Analysis: An In Silico Investigation

To quantify the predicted electronic properties, a computational approach using Density Functional Theory (DFT) is indispensable. DFT offers a favorable balance of accuracy and computational cost for organic molecules.[4]

Computational Workflow

The following workflow provides a robust protocol for the in silico characterization of 4-Fluorothiophene-2-carbaldehyde.

Caption: Computational workflow for the electronic characterization of 4-Fluorothiophene-2-carbaldehyde.

Detailed Computational Protocols

These protocols are designed to be self-validating, where the successful completion of one step provides the necessary input for the next.

Protocol 2.2.1: Geometry Optimization and Frequency Calculation

-

Molecule Construction: Build the 3D structure of 4-Fluorothiophene-2-carbaldehyde using a molecular editor.

-

Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).[5]

-

Calculation Setup:

-

Functional: B3LYP (a widely used hybrid functional).

-

Basis Set: 6-311+G(d,p) (provides a good balance of accuracy and computational cost for organic molecules).

-

Solvation Model: Include a continuum solvation model like CPCM or SMD to simulate a specific solvent environment (e.g., acetonitrile or dichloromethane).[6]

-

Keywords: Opt Freq (in Gaussian) to request both geometry optimization and subsequent frequency calculation.

-

-

Execution and Validation: Run the calculation. A successful optimization is confirmed if the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.

Protocol 2.2.2: FMO Analysis

-

Input: Use the optimized geometry from Protocol 2.2.1.

-

Calculation: The HOMO and LUMO energies are standard outputs of the geometry optimization calculation.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the isosurfaces of the HOMO and LUMO to understand their spatial distribution and contribution from different atoms.

Protocol 2.2.3: UV-Vis Spectrum Simulation (TD-DFT)

-

Input: Use the optimized ground-state geometry.

-

Calculation Setup:

-

Method: TD-DFT (Time-Dependent DFT).[7]

-

Functional/Basis Set: Use the same level of theory as the optimization (e.g., B3LYP/6-311+G(d,p)).

-

Number of States: Request a sufficient number of excited states (e.g., nstates=20) to cover the relevant portion of the UV-Vis spectrum.

-

-

Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The transitions with the highest oscillator strengths correspond to the most intense absorption peaks. The simulated spectrum can be plotted by fitting Gaussian functions to these transitions.[8]

Protocol 2.2.4: NMR Spectra Simulation

-

Input: Use the optimized geometry.

-

Calculation Setup:

-

Method: GIAO (Gauge-Including Atomic Orbital) is the standard method for NMR calculations.

-

Functional/Basis Set: Use the same level of theory.

-

-

Analysis: The output will provide the absolute isotropic shielding values for each nucleus. To obtain the chemical shifts, these values must be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) at the same level of theory.

Predicted Quantitative Data

The following table summarizes the expected outcomes from the DFT calculations. The exact values will be dependent on the chosen functional and basis set.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 eV | Influences chemical reactivity, stability, and optical properties. |

| λmax (from TD-DFT) | ~280 - 320 nm | Corresponds to the primary π → π* electronic transition. |

| ¹⁹F NMR Chemical Shift | -110 to -140 ppm (vs CFCl₃) | Highly sensitive to the electronic environment of the fluorine atom. |

Experimental Validation: From Theory to Practice

The computational predictions must be validated through empirical measurements. This section outlines the necessary synthetic and analytical procedures.

Synthesis

A plausible synthetic route to 4-Fluorothiophene-2-carbaldehyde could involve the Vilsmeier-Haack formylation of 3-fluorothiophene.[9] Alternatively, a palladium-catalyzed Suzuki cross-coupling reaction could be employed, starting from a di-halogenated thiophene.[10][11]

Caption: Experimental workflow for the synthesis, characterization, and validation of 4-Fluorothiophene-2-carbaldehyde.

Detailed Experimental Protocols

Protocol 3.2.1: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., acetonitrile or cyclohexane) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over a range of ~200-800 nm, using a cuvette containing only the solvent as a reference.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the optical band gap (Eg) from the onset of the absorption edge (λonset) using the formula: Eg (eV) = 1240 / λonset (nm).

-

Protocol 3.2.2: Cyclic Voltammetry (CV)

-

System Setup: Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Internal Standard: Add a small amount of ferrocene (Fc/Fc⁺) as an internal reference standard.

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential to record the cyclic voltammogram, observing the oxidation and reduction peaks.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) of the compound relative to the Fc/Fc⁺ couple.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations[12][13]:

-

EHOMO = -[Eox (vs Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered (vs Fc/Fc⁺) + 4.8] eV

-

-

The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[12]

-

Protocol 3.2.3: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR: Acquire standard proton and carbon-13 NMR spectra. The chemical shifts and coupling patterns will confirm the molecular structure.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making this technique highly sensitive.[14] The single expected peak for 4-Fluorothiophene-2-carbaldehyde will provide a key piece of structural evidence, and its chemical shift is highly indicative of the electronic environment.[15]

Correlation and Applications

A direct comparison between the DFT-predicted values and the experimental results is crucial for validating the computational model. Strong agreement would lend high confidence to the predicted electronic structure.

Implications for Drug Discovery

The thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[16][17] The introduction of fluorine is a common strategy in drug design.[18]

-

Bioisosterism: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[19][20] Its presence can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of 4-Fluorothiophene-2-carbaldehyde can influence its pKa, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding and pharmacokinetic properties.[21]

-

Target Interactions: The aldehyde group is a versatile handle for forming covalent or non-covalent interactions (e.g., Schiff bases with lysine residues) within a biological target.[22]

Potential in Materials Science

Thiophene-based molecules are fundamental components of organic semiconductors.[1] The defined electron-accepting character of 4-Fluorothiophene-2-carbaldehyde, resulting from its low-lying LUMO, suggests potential applications in:

-

Organic Field-Effect Transistors (OFETs): As a building block for n-type semiconducting polymers.

-

Organic Photovoltaics (OPVs): As a component in donor-acceptor systems.

-

Sensors and Dyes: The aldehyde functionality allows for straightforward post-synthetic modification to tune optical and electronic properties.[22][23]

Conclusion

4-Fluorothiophene-2-carbaldehyde presents a compelling molecular architecture, where the synergistic electron-withdrawing effects of the fluorine and carbaldehyde substituents are predicted to significantly lower the HOMO and LUMO energy levels. This guide has established a dual-pronged approach, combining predictive DFT calculations with a clear roadmap for experimental validation, to fully elucidate its electronic properties. The insights gained from such a study are invaluable for the rational design of next-generation pharmaceuticals and organic electronic materials, leveraging the unique and tunable characteristics of substituted thiophenes.

References

-

Electronic Effects of Fluorinated Thiophene Motifs in Conjugated Polymers for Field-Effect Transistors. (n.d.). ResearchGate. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2018). ACS Omega. [Link]

-

Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations. (2020). Journal of Materials Chemistry C. [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]

-

UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS - FACCTs. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

-

Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. (1971). Journal of the Chemical Society C: Organic. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]

-

Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. (2020). Organic Chemistry Frontiers. [Link]

-

Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). ACS Applied Materials & Interfaces. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition. [Link]

-